molecular formula C18H19BrN2O5S B5048779 [4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B5048779
M. Wt: 455.3 g/mol
InChI Key: DJXRLHNJZYSQSS-UHFFFAOYSA-N
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Description

[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and thiophene intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the bromination of phenylmethylpiperazine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiophene moiety can be introduced through a coupling reaction using a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
  • [4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

Uniqueness

The uniqueness of [4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone lies in its bromine substituent, which can significantly influence its reactivity and binding affinity compared to its chloro- and fluoro- analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS.C2H2O4/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXRLHNJZYSQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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